5-(1,3-Dioxolan-2-yl)isoquinoline
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Overview
Description
5-(1,3-Dioxolan-2-yl)isoquinoline: is a heterocyclic compound that features an isoquinoline core with a 1,3-dioxolane ring attached at the 5-position. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of isoquinoline derivatives with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(1,3-Dioxolan-2-yl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
Chemistry: 5-(1,3-Dioxolan-2-yl)isoquinoline is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various biological assays .
Medicine: Medicinal chemistry applications include the development of new therapeutic agents targeting specific diseases. Isoquinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
- 3-(1,3-Dioxolan-2-yl)quinoline
- 3-quinolinecarboxaldehyde
- 2-(phenylethynyl)quinoline-3-carbaldehyde
Comparison: 5-(1,3-Dioxolan-2-yl)isoquinoline is unique due to its specific substitution pattern and the presence of the 1,3-dioxolane ring. This structural feature imparts distinct chemical and biological properties compared to other isoquinoline derivatives. For instance, the dioxolane ring can enhance the compound’s stability and influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)isoquinoline |
InChI |
InChI=1S/C12H11NO2/c1-2-9-8-13-5-4-10(9)11(3-1)12-14-6-7-15-12/h1-5,8,12H,6-7H2 |
InChI Key |
AALWENMVRLOMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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